Product packaging for Cyclohepta[b]pyrrol-2(1H)-one(Cat. No.:CAS No. 2132-34-5)

Cyclohepta[b]pyrrol-2(1H)-one

Cat. No.: B3251989
CAS No.: 2132-34-5
M. Wt: 145.16 g/mol
InChI Key: ZXPAGXNMNWIWFD-UHFFFAOYSA-N
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Description

Cyclohepta[b]pyrrol-2(1H)-one (CAS 2132-34-5) is a fused tricyclic lactam of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol, this compound serves as a key synthetic intermediate for the construction of more complex nitrogen-containing heterocycles . Its core structure is a fundamental scaffold in the development of novel compounds with potential antiproliferative activity. Research has identified this lactam as a valuable precursor in the synthesis of azaazulenes and other unsaturated lactams, which are classes of compounds known for their diverse physiological behavior and chemical properties . Furthermore, the cyclohepta[b]pyrrolone scaffold is a central building block for new chemical entities, such as pyrrolo[2',3':3,4]cyclohepta[1,2-d][1,2]oxazoles, which have been screened by the National Cancer Institute (NCI) and show potent growth inhibitory effects in various human cancer cell lines . These derivatives have demonstrated a mechanism of action that includes the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis through the mitochondrial pathway . This makes this compound a critical compound for researchers exploring new antitumor agents and investigating the dynamics of microtubule assembly. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B3251989 Cyclohepta[b]pyrrol-2(1H)-one CAS No. 2132-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-cyclohepta[b]pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-6-7-4-2-1-3-5-8(7)10-9/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPAGXNMNWIWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=CC(=O)N2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclohepta B Pyrrol 2 1h One and Its Derivatives

Direct Annulation Strategies

Direct annulation strategies involve the construction of the pyrrolone ring directly onto a pre-existing seven-membered ring or the concurrent formation of both rings. These methods offer efficient pathways to the target scaffold.

Flash Vacuum Pyrolysis (FVP) Approaches

Flash vacuum pyrolysis (FVP) is a powerful technique in organic synthesis that utilizes high temperatures and low pressures to induce unimolecular reactions. nih.gov This method is particularly effective for generating highly reactive intermediates, such as nitrenes, from stable precursors like azides. researchgate.net The subsequent intramolecular reactions of these intermediates can lead to the formation of various heterocyclic systems.

While a direct synthesis of Cyclohepta[b]pyrrol-2(1H)-one using FVP has not been extensively documented, a plausible approach involves the thermal decomposition of a suitable azide (B81097) precursor. For instance, the FVP of an ethyl (cyclohepta-1,3,6-trien-1-ylamino)acrylate derivative bearing an azide group could potentially lead to the target molecule. The proposed mechanism would involve the initial formation of a nitrene intermediate, followed by an intramolecular C-H insertion or a related cyclization pathway to furnish the fused pyrrolone ring system. The high-energy conditions of FVP are well-suited to drive such cyclization reactions, which might be less favorable under standard solution-phase conditions.

Gold-Catalyzed Cascade Cyclizations

Homogeneous gold catalysis has emerged as a potent tool for the synthesis of complex molecular architectures, particularly through the activation of alkynes and allenes towards nucleophilic attack. researchgate.net Gold(I) catalysts, in particular, have been successfully employed in cascade reactions to construct fused heterocyclic systems with high efficiency and selectivity.

A notable example is the gold-catalyzed cascade reaction of skipped diynes (1,4-diynes) with pyrroles to construct the 1,6-dihydrocyclohepta[b]pyrrole scaffold. rsc.org This reaction proceeds via a consecutive regioselective hydroarylation of the two alkyne moieties of the skipped diyne with the pyrrole (B145914) nucleophile. The key step involves a 7-endo-dig cyclization, which is generally disfavored according to Baldwin's rules but is facilitated by the gold catalyst. This methodology provides a direct entry to the core structure of cyclohepta[b]pyrrole (B8667514) derivatives.

The reaction conditions and yields for the synthesis of various 1,6-dihydrocyclohepta[b]pyrrole derivatives are summarized in the table below.

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1PhHPPh₃AuNTf₂Toluene80285
24-MeC₆H₄HPPh₃AuNTf₂Toluene80282
34-MeOC₆H₄HPPh₃AuNTf₂Toluene80278
44-ClC₆H₄HPPh₃AuNTf₂Toluene80288
5PhMePPh₃AuNTf₂Toluene80375

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. nih.gov This approach offers significant advantages in terms of atom economy, step economy, and operational simplicity. The synthesis of fused pyrrole derivatives has been a fertile ground for the application of MCRs.

Although a specific MCR for the direct synthesis of this compound is not prominently reported, a feasible strategy can be envisioned based on established methodologies for other fused pyrrole systems. A potential three-component reaction could involve a cycloheptanone (B156872) derivative, an arylglyoxal, and an amine or ammonium (B1175870) salt. The reaction would likely proceed through a series of condensation and cyclization steps to afford the desired cyclohepta-fused pyrrolone. The versatility of MCRs allows for the introduction of diverse substituents on both the cycloheptane (B1346806) and pyrrole rings by varying the starting materials.

Cyclization of Azafulvenes and Related Intermediates

Azafulvenes and their extended congeners, azaheptafulvenes, are reactive intermediates that can participate in cycloaddition reactions to form nitrogen-containing heterocyclic systems. rsc.org Higher-order cycloadditions, such as [8+2] and [8+3] cycloadditions, involving azaheptafulvenes provide a direct route to cycloheptatriene-fused heterocycles. researchgate.net

The synthesis of cyclohepta[b]pyrrole derivatives can be achieved through a catalytic asymmetric [8+2] cycloaddition of azaheptafulvenes with suitable 2π components. nih.gov For example, the reaction of an in situ generated azaheptafulvene with an allenoate or a similar activated alkene, catalyzed by a chiral metal complex, can lead to the enantioselective formation of cycloheptatriene-fused pyrrole derivatives. This approach is particularly valuable for accessing chiral, non-racemic products. The reaction proceeds through a concerted or stepwise mechanism, where the azaheptafulvene acts as the 8π component in the cycloaddition.

Ring-Closing Reactions

Ring-closing reactions are a class of intramolecular transformations that are widely used to construct cyclic molecules from acyclic precursors. These methods are particularly useful for the synthesis of medium-sized rings, which can be challenging to form using other strategies.

Intramolecular Cyclization Protocols

Intramolecular cyclization reactions provide a powerful means to construct the this compound ring system from appropriately functionalized acyclic precursors. A variety of strategies can be employed, including radical, anionic, and transition-metal-catalyzed cyclizations.

One prominent example is the aza-Cope-Mannich rearrangement, which has been utilized for the highly stereoselective synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones. scirp.org While this method yields a saturated analog of the target compound, further chemical modifications, such as oxidation, could potentially introduce the desired unsaturation.

Another powerful technique is ring-closing metathesis (RCM), which has become a go-to method for the synthesis of a wide range of unsaturated rings. An acyclic precursor containing a terminal alkene and an N-acryloyl moiety tethered by a suitable cycloheptane-based linker could be subjected to RCM using a ruthenium-based catalyst, such as Grubbs' catalyst. This would lead to the direct formation of the this compound core. The efficiency of the RCM reaction is often dependent on the nature of the catalyst, the solvent, and the substrate concentration.

The following table outlines a hypothetical RCM approach to this compound.

PrecursorCatalystSolventConcentrationProduct
N-(cyclohept-1-en-1-ylmethyl)acrylamideGrubbs' 2nd Generation CatalystDichloromethane0.01 MThis compound

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis provides powerful and efficient pathways for the construction of the this compound core. thieme-connect.de These methods often involve the activation of C-H bonds, alkynes, or other functional groups to facilitate ring formation under mild conditions.

Gold and platinum catalysts have proven particularly effective. For instance, a gold-catalyzed cascade reaction of skipped diynes has been utilized to construct the cyclohepta[b]pyrrole scaffold. wnmc.edu.cn Similarly, platinum(II) catalysts can facilitate the cycloisomerization or a tandem cyclization/1,2-migration of specific propargylic alcohols and their derivatives to yield pyrrolone and other nitrogen-containing heterocyclic systems. nih.govnih.gov In one study, treatment of a hydrazone with PtCl2 resulted in a pyrrolone in 71% yield, proceeding through an initial cyclization followed by a proton transfer and a 1,2-shift of an ethyl group. nih.gov

Other transition metals like silver and copper have also been employed. A silver(I)-promoted oxidative cyclization of homopropargylamines, which are formed from the condensation of aromatic aldehydes and anilines, provides an effective route to 1,2-diarylpyrroles. researchgate.net Heterogeneous copper on carbon (Cu/C) has been used to synthesize highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines under neat heating conditions. rsc.org This method can also be performed in a one-pot manner starting from nitroso dienophiles and 1,3-dienes. rsc.org

Precursor-Based Syntheses

The construction of the this compound ring system frequently relies on the strategic use of readily available precursors, with two major approaches dominating the field: building from seven-membered tropone (B1200060) rings or assembling the seven-membered ring onto an existing pyrrole scaffold.

Tropone and its derivatives are valuable seven-membered non-benzenoid aromatic compounds that serve as versatile building blocks in cycloaddition reactions for synthesizing the target scaffold. nih.govresearchgate.net One established method involves the cyclization of azines, which are obtained from the reaction of 2-methylaminotropone hydrazone with various carbonyl compounds, to produce 8-methylimino-1,8-dihydrocyclohepta[b]pyrrole derivatives. jst.go.jp

Furthermore, tropone iron tricarbonyl complexes can be used to prepare precursors for more complex derivatives. nih.gov For example, aza-Michael adducts of tricarbonyl(tropone)iron are synthesized through reactions with primary aliphatic amines or cyclic secondary amines. nih.gov Subsequent decomplexation of the iron tricarbonyl fragment yields derivatives of 6-aminocyclohepta-2,4-dien-1-one, which are valuable intermediates for compounds containing a seven-membered carbocyclic ring. nih.gov

An alternative strategy involves starting with a pyrrole or indole (B1671886) ring and constructing the seven-membered ring onto it. This is often achieved through cyclization or cycloaddition reactions. For example, the synthesis of 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-ones begins with a multi-step sequence starting from a pyrrole carboxylate. nih.gov This involves a Friedel–Crafts acylation of the pyrrole ring with glutaric anhydride (B1165640), followed by reduction and a final cyclization via dehydration to form the fused seven-membered ring. nih.gov

Another route involves the reaction of pyrrole-3,4-dicarbaldehyde with various propanones in the presence of a base like sodium ethoxide to yield 2H-cyclohepta[c]pyrrol-6-ones. clockss.org Similarly, dearomative (4+3) cycloaddition reactions between 3-alkenylpyrroles and other partners can afford cyclohepta[b]pyrroles. wnmc.edu.cn The synthesis of the more complex 1H-cyclohepta[2,1-b:3,4-b']diindole system has been achieved through the condensation of 2,2'-biindole with 1-chloro-3-(N,N-dimethylamino)propenium chloride. sapub.org These methods highlight the versatility of using a pre-formed pyrrole core to build the desired bicyclic structure. nih.govacs.org

Stereoselective Synthesis Approaches

Achieving stereocontrol in the synthesis of this compound derivatives is crucial for accessing specific enantiopure compounds. Several effective stereoselective methods have been developed.

One highly efficient method is the organocatalytic asymmetric [8+2] annulation of azaheptafulvenes with phenylacetic acid derivatives. thieme-connect.com This reaction, catalyzed by isothiourea, produces dihydrocyclohepta[b]pyrrol-2(1H)-ones in good yields with excellent stereoselectivity. thieme-connect.com The absolute configuration of the products has been confirmed by X-ray diffraction analysis. thieme-connect.com

EntryR¹ GroupR² GroupYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (% ee)
1PhTol83>20:193
24-MeC₆H₄Tol81>20:192
34-FC₆H₄Tol75>20:193
44-ClC₆H₄Tol78>20:192
54-BrC₆H₄Tol81>20:190
62-NaphthylTol6512:190
Data derived from an isothiourea-catalyzed asymmetric [8+2] annulation reaction. thieme-connect.com

Retrosynthetic Analysis and Strategy

The design of synthetic routes towards this compound and its analogues is guided by several key retrosynthetic disconnections. The chosen strategy often depends on the desired substitution pattern and stereochemistry of the final molecule.

A common retrosynthetic approach involves a cycloaddition disconnection. For instance, the structure of dihydrocyclohepta[b]pyrrol-2(1H)-ones can be traced back to two simpler fragments via an [8+2] cycloaddition pathway. This retrosynthetic analysis identifies an azaheptafulvene and a substituted acetic acid derivative as the key precursors, which is the basis for the forward synthesis catalyzed by isothiourea. thieme-connect.com

Alternatively, a strategy based on intramolecular cyclization can be envisioned. Here, the seven-membered ring is disconnected to reveal an open-chain precursor containing a pyrrole nucleus and a tethered functional group. This is exemplified in syntheses that start from pyrrole derivatives. The key retrosynthetic step is the disconnection of a C-C bond of the cycloheptane ring, leading back to a pyrrole substituted with a functionalized side chain, which can be formed via a Friedel-Crafts acylation. nih.gov

A third major strategy involves disconnecting the pyrrole ring itself. This approach is common when starting from tropone derivatives. The C-N and C-C bonds of the pyrrolone ring are disconnected, leading back to a functionalized tropone, such as an aminotropone or a tropone hydrazone, and a suitable C2 or C3 building block. jst.go.jp This retrosynthetic pathway is particularly useful for constructing the pyrrole ring onto a pre-existing seven-membered carbocycle.

Each of these retrosynthetic strategies offers a distinct approach to the target scaffold, allowing for flexibility in the choice of starting materials and reaction conditions to achieve the desired molecular complexity and stereochemistry.

Chemical Reactivity and Transformation of Cyclohepta B Pyrrol 2 1h One

Substitution Reactions

The cyclohepta[b]pyrrol-2(1H)-one core possesses multiple sites susceptible to substitution, with the reactivity being influenced by the electronic characteristics of both the five- and seven-membered rings.

Electrophilic Aromatic Substitution (EAS) at the Seven-Membered Ring

While the pyrrole (B145914) moiety is generally more susceptible to electrophilic attack than the seven-membered ring, substitutions on the larger ring have been documented, particularly in activated systems. Studies on derivatives such as 5-hydroxycyclohepta[b]pyrrol-6(1H)-one have provided insight into the electrophilic substitution patterns on this scaffold.

Nitration and Bromination Studies: Research on 5-hydroxycyclohepta[b]pyrrol-6(1H)-one derivatives has shown that electrophilic nitration and bromination can occur on the seven-membered ring. These reactions demonstrate the capacity of the cycloheptane (B1346806) portion of the molecule to undergo substitution, a reaction influenced by the existing functional groups which direct the position of the incoming electrophile.

The pyrrole ring system is known to be highly reactive towards electrophiles, significantly more so than benzene. nih.govmdpi.com This high reactivity is due to the nitrogen atom's lone pair of electrons, which is delocalized into the aromatic system, increasing the ring's electron density. nih.gov Electrophilic substitution on a simple pyrrole ring typically occurs at the C2 position (alpha to the nitrogen) due to the superior resonance stabilization of the cationic intermediate. nih.gov In the fused this compound system, this inherent reactivity of the pyrrole ring competes with substitution on the seven-membered ring.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the this compound ring system is less common than electrophilic substitution but can be achieved on suitably activated substrates. The presence of electron-withdrawing groups or leaving groups, such as halogens, on the seven-membered ring facilitates attack by nucleophiles.

An investigation into halogenated 1H-cyclohepta[2,1-b:3,4-b']diindoles, a related, more complex system, demonstrated that nucleophilic substitution is a viable pathway. In this study, 6,8-dichloro-1H-cyclohepta[2,1-b:3,4-b']diindole was shown to react with various amines and alcohols, affording the corresponding 6,8-disubstituted products in moderate to good yields. nih.gov In contrast, the 7-halo derivatives were more reluctant to undergo substitution, highlighting the influence of the halogen's position on reactivity. nih.gov These findings suggest that halogenated derivatives of this compound could serve as precursors for a range of functionalized analogues via nucleophilic substitution.

EntryHalogenated SubstrateNucleophileProductYield (%)
16,8-Dichloro-1H-cyclohepta[2,1-b:3,4-b']diindoleDimethylamine6,8-Bis(dimethylamino)-1H-cyclohepta[2,1-b:3,4-b']diindole90
26,8-Dichloro-1H-cyclohepta[2,1-b:3,4-b']diindolePiperidine6,8-Dipiperidino-1H-cyclohepta[2,1-b:3,4-b']diindole78
36,8-Dichloro-1H-cyclohepta[2,1-b:3,4-b']diindoleN-Methylaniline6,8-Bis(N-methylanilino)-1H-cyclohepta[2,1-b:3,4-b']diindole86
47-Bromo-1H-cyclohepta[2,1-b:3,4-b']diindolePiperidine7-Piperidino-1H-cyclohepta[2,1-b:3,4-b']diindole27

Table 1: Examples of Nucleophilic Aromatic Substitution on a Related Cyclohepta-fused Diindole System. nih.gov

Functionalization and Derivatization Strategies

Various strategies have been employed to functionalize the this compound scaffold, targeting both the nitrogen atom and the carbon framework. These modifications are crucial for synthesizing derivatives with tailored properties.

N-Substitution: The nitrogen atom of the pyrrol-2-one ring is a common site for functionalization. N-alkylation and N-arylation can be readily achieved by treating the parent compound with appropriate electrophiles in the presence of a base. For example, related 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-ones have been functionalized at the pyrrole nitrogen by reaction with various benzyl (B1604629) halides using sodium hydride as a base, affording the N-substituted derivatives in yields ranging from 60-98%. nih.gov

Friedel-Crafts Acylation: The electron-rich pyrrole ring can undergo Friedel-Crafts acylation. In a multi-step synthesis of a related cyclohepta[c]pyrrole derivative, a Friedel-Crafts acylation of an ethyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate intermediate was successfully performed using glutaric anhydride (B1165640) and aluminum chloride (AlCl₃) to introduce a keto-acid side chain. nih.gov This demonstrates a method for C-acylation on the pyrrole portion of the molecule, which can then be used for further cyclizations to build up the seven-membered ring. nih.gov

Hydrazone Formation: The carbonyl group at the C2 position offers another point for derivatization. For instance, it can react with hydrazine (B178648) to form the corresponding hydrazone derivative, this compound, hydrazone. letopharm.com

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the synthesis of the cyclohepta[b]pyrrole (B8667514) core structure itself. Specifically, [4+3] cycloadditions have been effectively utilized to construct the fused 5/7 ring system in a convergent manner.

Thermal Cycloadditions

Thermal [4+3] cycloaddition reactions, often classified as a type of pericyclic reaction, provide a direct route to the cyclohepta[b]pyrrole skeleton. wikipedia.org These reactions typically involve the combination of a 4π-electron component (a diene) with a 3-atom, 2π-electron component (an allyl cation equivalent).

A key strategy involves the dearomative [4+3] cycloaddition of 3-alkenylpyrroles with in situ-generated oxyallyl cations. nih.govnih.gov This metal-free approach, mediated by reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), allows for the one-step construction of the complex cyclohepta[b]pyrrole core. nih.gov The cycloadducts are generally formed in good to high yields and with good diastereoselectivity. nih.govnih.gov The reaction conditions often involve moderate heat, which facilitates the concerted cycloaddition process.

4π Component (Alkenylpyrrole)3-Atom Component PrecursorConditionsProductYield (%)Diastereomeric Ratio
3-Isopropenyl-N-Boc-pyrrole1,1-Dimethoxy-3-(trimethylsilyloxy)-but-2-eneTMSOTf, THF, -78 °C to rtN-Boc-cyclohepta[b]pyrrole derivative81>20:1
3-(1-Phenylvinyl)-N-Boc-pyrrole1,1-Dimethoxy-3-(trimethylsilyloxy)-but-2-eneTMSOTf, THF, -78 °C to rtN-Boc-cyclohepta[b]pyrrole derivative75>20:1

Table 2: Examples of Thermal [4+3] Cycloaddition for the Synthesis of Cyclohepta[b]pyrroles. nih.gov

The analogous reactions using vinylindoles to form cyclohepta[b]indoles have also been extensively studied, providing further insight into this type of transformation. nih.gov These reactions highlight the utility of using the pyrrole or indole (B1671886) moiety as the 4π component in these cycloadditions.

High-Pressure Cycloadditions

The aromatic character of the pyrrole ring can sometimes limit its reactivity as a diene in cycloaddition reactions. ucla.edu To overcome this kinetic barrier, high-pressure conditions can be employed. The application of high pressure is known to accelerate cycloaddition reactions, such as the Diels-Alder reaction, by decreasing the activation volume. rsc.org

While high-pressure techniques have been noted as a method to enhance the rate and yield of Diels-Alder reactions for pyrrole derivatives, specific examples detailing the high-pressure cycloaddition to form this compound are not extensively documented in the reviewed literature. ucla.edu However, the principle remains relevant, suggesting that applying high pressure could be a viable strategy to facilitate otherwise difficult cycloaddition reactions involving the pyrrole nucleus to construct the cyclohepta[b]pyrrole framework, particularly in cases where thermal activation is insufficient or leads to side reactions.

1,3-Dipolar Cycloaddition Reactions

While specific examples of 1,3-dipolar cycloaddition reactions involving this compound are not extensively documented, the inherent reactivity of its constituent rings allows for predictions of its behavior. The pyrrole ring can act as a dipolarophile, reacting with various 1,3-dipoles. wikipedia.orgchesci.com For instance, azomethine ylides, generated in situ from the decarboxylative condensation of isatin (B1672199) derivatives and amino acids, are known to react with dipolarophiles to form spiro-pyrrolidine-oxindoles. frontiersin.orgmdpi.com It is conceivable that this compound could participate in similar reactions.

Furthermore, the seven-membered ring, with its conjugated π-system, can also participate in cycloaddition reactions. The reaction of acylethynylcycloalka[b]pyrroles with Δ¹-pyrrolines proceeds via a [3+2] annulation to afford complex heterocyclic systems. semanticscholar.org This suggests that the this compound framework could react with 1,3-dipoles like nitrile oxides, nitrile imines, and azides to yield novel polycyclic heteroaromatic compounds. youtube.com The regioselectivity and stereoselectivity of such reactions would be influenced by both steric and electronic factors of the substituents on both the dipole and the dipolarophile. wikipedia.org

Table 1: Potential 1,3-Dipolar Cycloaddition Reactions of this compound

1,3-DipoleDipolarophile Moiety in this compoundPotential Product
Azomethine YlidePyrrole C=C bondSpiro-pyrrolidine fused system
Nitrile OxidePyrrole C=C bondIsoxazoline-fused system
Azide (B81097)Pyrrole C=C bondTriazoline-fused system
Nitrile IminePyrrole C=C bondPyrazoline-fused system

Photoinduced Cycloaddition Reactions

The photochemical behavior of this compound and its derivatives offers a pathway to complex molecular architectures. A notable example is the visible-light-induced, photocatalyzed [2+2]-cycloaddition/retro-Mannich-type reaction of enaminones to synthesize cyclohepta[b]indoles. researchgate.net This reaction proceeds through a photoredox process initiated by single-electron oxidation of the enaminone moiety, leading to the formation of a cyclobutane (B1203170) intermediate that subsequently fragments to yield the cyclohepta[b]indole core. researchgate.net

The pyrrole ring itself can participate in photochemical [2+2] cycloaddition reactions. For instance, 2-siloxy-1H-pyrrole derivatives react with enones like cyclopentenone to regioselectively form cyclobutane adducts. researchgate.net In contrast, reaction with 1,4-naphthoquinone (B94277) can lead to the formation of oxetanes. researchgate.net These reactions highlight the potential for this compound to undergo photoinduced cycloadditions, with the outcome being dependent on the nature of the reacting partner. The mechanism of these reactions can involve either singlet or triplet excited states and may proceed through exciplexes or radical ion pairs. researchgate.net

Table 2: Examples of Photoinduced Cycloaddition Reactions with Related Pyrrole Systems

Pyrrole DerivativeReactantProduct TypeReference
Enaminone-Cyclohepta[b]indole researchgate.net
2-siloxy-1H-pyrroleCyclopentenoneCyclobutane researchgate.net
2-siloxy-1H-pyrrole1,4-NaphthoquinoneOxetane researchgate.net

Ring Expansion and Contraction Reactions

The fused ring system of this compound is susceptible to both ring expansion and contraction reactions, often triggered by specific reagents or reaction conditions. While direct examples with the parent compound are limited, related systems demonstrate this reactivity. For instance, a rhodium(II)-catalyzed reaction of cyclic nitronates with vinyl diazoacetates leads to a [3+3]-annulation, which is then followed by a base-promoted ring contraction of the resulting unsaturated oxazine (B8389632) ring to form a pyrrolo[1,2-b] nih.govbdu.ac.inoxazine derivative. mdpi.com

Furthermore, nucleophile-induced ring contraction has been observed in pyrrolo[2,1-c] nih.govclockss.orgbenzothiazines. nih.gov This process involves the cleavage of a C-S bond and subsequent intramolecular cyclization to yield a more stable pyrrolo[2,1-b] nih.govwiley-vch.debenzothiazole. nih.gov Such transformations suggest that the this compound ring system could be manipulated to produce novel heterocyclic structures through carefully chosen reaction sequences.

Oxidative and Reductive Transformations

The oxidation of the pyrrole ring in this compound can lead to a variety of products, depending on the oxidant and reaction conditions. The oxidation of pyrroles, in general, can be challenging due to the propensity for polymerization. researchgate.netrsc.org However, controlled oxidation can yield functionalized products. For example, the H₂O₂-dependent oxidation of pyrrole catalyzed by dehaloperoxidase-hemoglobin selectively produces 4-pyrrolin-2-one. rsc.org The use of various oxidizing agents such as hydrogen peroxide, singlet oxygen, and hypervalent iodine reagents has been explored for the oxidation of pyrrole and its derivatives. researchgate.netsemanticscholar.org

The reduction of the this compound framework has also been investigated. Catalytic hydrogenation of the related 2H-cyclohepta[c]pyrrol-6-ones has been shown to proceed readily. clockss.org This suggests that the seven-membered ring of this compound can be selectively reduced under appropriate catalytic conditions. The reduction of a carbonyl group at the 2-position of a pyrrole ring has also been reported as a step in the synthesis of 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-ones. nih.gov

Table 3: Oxidative and Reductive Transformations of Related Pyrrole Systems

TransformationReagent/CatalystProduct TypeReference
OxidationDehaloperoxidase-hemoglobin, H₂O₂4-Pyrrolin-2-one rsc.org
OxidationHydrogen Peroxide, OzoneOxoaldehydes, Oxoacids researchgate.net
ReductionCatalytic HydrogenationReduced Cycloheptapyrrolone clockss.org
Carbonyl ReductionNot specifiedTetrahydrocycloheptapyrrolone nih.gov

Rearrangement Reactions

Rearrangement reactions provide a powerful tool for modifying the core structure of this compound. A significant example is the rearrangement of 5-hydroxycyclohepta(b)pyrrol-6(1H)-one derivatives to indole derivatives upon nitration. nih.gov This transformation highlights the potential for skeletal reorganization within this heterocyclic system.

While not directly involving this compound, other rearrangement reactions of related heterocyclic systems are noteworthy. The benzil-benzilic acid rearrangement, a 1,2-rearrangement of a dicarbonyl compound, can lead to ring contraction in cyclic diketones. bdu.ac.in The Curtius and Hofmann rearrangements involve the conversion of carboxylic acid derivatives and primary amides, respectively, to isocyanates, which can then be transformed into amines with one less carbon atom. bdu.ac.in These classical rearrangement reactions could potentially be applied to functionalized derivatives of this compound to access a diverse range of new compounds.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon environments within the Cyclohepta[b]pyrrol-2(1H)-one scaffold.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of the this compound core, such as 3-(1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrol-2-yl)-1-phenylprop-2-yn-1-one, characteristic chemical shifts are observed. nih.gov

The proton on the nitrogen atom (N-H) of the pyrrolone ring typically appears as a broad singlet at a downfield chemical shift, often around δ 8.5 ppm, due to the deshielding effect of the adjacent carbonyl group and the aromatic-like nature of the pyrrole (B145914) ring. nih.gov The proton on the pyrrole ring (e.g., H-3) is also found in the downfield region, for instance at δ 6.65 ppm, appearing as a doublet due to coupling with neighboring protons. nih.gov

The protons of the seven-membered cyclohepta ring are observed in the upfield region. The methylene (B1212753) (CH₂) groups adjacent to the pyrrole ring typically resonate between δ 2.5 and δ 2.8 ppm. nih.gov The remaining methylene groups of the saturated ring system are found further upfield, generally between δ 1.6 and δ 1.9 ppm. nih.gov The integration of these signals corresponds to the number of protons in each unique environment.

Table 1: Representative ¹H NMR Chemical Shifts for a Cyclohepta[b]pyrrol Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
N-H (Pyrrole) 8.54 broad singlet
H-3 (Pyrrole) 6.65 doublet
CH₂ (Cyclohepta) 2.56 - 2.72 multiplet
CH₂ (Cyclohepta) 1.64 - 1.86 multiplet

Data derived from 3-(1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrol-2-yl)-1-phenylprop-2-yn-1-one. nih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For the this compound system, the carbonyl carbon (C=O) of the lactam is a key diagnostic signal, appearing significantly downfield, often in the range of δ 170-180 ppm, due to the strong deshielding effect of the double-bonded oxygen. nih.gov

The sp²-hybridized carbons of the pyrrole ring are typically found between δ 100 and δ 140 ppm. nih.gov For instance, the carbon atoms of the fused portion of the ring system in a hexahydro derivative have been observed at approximately δ 125.2 and δ 122.6 ppm. nih.gov The carbon atom at position 3 of the pyrrole ring appears further upfield, around δ 105.4 ppm. nih.gov

The sp³-hybridized carbons of the cyclohepta ring resonate in the upfield region of the spectrum, generally between δ 27 and δ 33 ppm, consistent with saturated alkyl carbons. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for a Cyclohepta[b]pyrrol Derivative

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Lactam) 177.7
C (Pyrrole, fused) 122.6 - 125.2
C-3 (Pyrrole) 105.4
CH₂ (Cyclohepta) 27.4 - 32.9

Data derived from 3-(1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrol-2-yl)-1-phenylprop-2-yn-1-one. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between atoms. A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.net

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scispace.com For this compound, the most characteristic absorptions are those from the N-H and C=O groups of the lactam moiety.

The N-H stretching vibration of the pyrrole ring typically appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. nih.govresearchgate.net In a derivative, this has been observed specifically at 3285 cm⁻¹. nih.gov The position of this band can be influenced by hydrogen bonding.

The carbonyl (C=O) stretching vibration of the lactam is a strong, sharp absorption band that is highly diagnostic. Due to the cyclic amide (lactam) structure, this peak is typically found in the range of 1650-1700 cm⁻¹. nih.gov In a related derivative, this peak was identified at 1613 cm⁻¹, the lower frequency potentially being due to conjugation effects within that specific molecule. nih.gov The C=C stretching vibrations of the pyrrole ring also appear in the fingerprint region, typically around 1400-1600 cm⁻¹. researchgate.net

Table 3: Key FTIR Absorption Frequencies for this compound Functional Groups

Functional Group Vibration Type Typical Frequency Range (cm⁻¹)
N-H (Lactam/Pyrrole) Stretch 3200 - 3400
C=O (Lactam) Stretch 1650 - 1700
C=C (Pyrrole) Stretch 1400 - 1600

Data derived from spectroscopic principles and analysis of related compounds. nih.govresearchgate.net

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the α,β-unsaturated lactam system, which is expected to exhibit characteristic π → π* and n → π* transitions.

The intense π → π* transition, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is expected to occur in the lower wavelength UV region, typically between 200-250 nm for similar pyrrole systems. nist.govresearchgate.net The less intense n → π* transition, involving the promotion of a non-bonding electron from the oxygen or nitrogen atom to a π* antibonding orbital, would be expected at a longer wavelength, potentially above 300 nm. The exact position and intensity (molar absorptivity) of these absorption maxima are sensitive to the solvent and any substituents on the ring system.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the parent compound and offers structural information based on its fragmentation patterns. researchgate.net

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular mass, allowing for the confirmation of its elemental formula (C₉H₉NO). nih.gov The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). Subsequent fragmentation might involve the loss of carbon monoxide (CO) from the lactam ring, a characteristic fragmentation pathway for such cyclic systems. Other fragmentation could involve the breakdown of the seven-membered ring.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for the parent compound, this compound, has not been reported. Consequently, detailed experimental data regarding its solid-state molecular structure and conformation, including precise bond lengths, bond angles, and crystal packing information, are not available.

While the synthesis of this compound and its derivatives has been described, these studies have primarily relied on other spectroscopic methods such as NMR and mass spectrometry for structural elucidation. The successful growth of single crystals suitable for X-ray diffraction is a prerequisite for this type of analysis, and it is possible that such crystals have not yet been obtained or that the resulting structures have not been deposited in crystallographic databases like the Cambridge Structural Database (CSD).

In the broader class of related azaazulenone compounds, X-ray crystallography has been a critical tool for confirming molecular structures and understanding intermolecular interactions. For instance, studies on different, but related, fused heterocyclic systems have demonstrated the utility of this technique in establishing planarity, identifying hydrogen-bonding networks, and observing π-π stacking interactions that govern the solid-state assembly of molecules. However, without a specific crystal structure for this compound, any discussion of its solid-state conformation would be purely theoretical.

The absence of crystallographic data highlights an opportunity for future research. A single-crystal X-ray structure of this compound would provide invaluable, unambiguous insight into its three-dimensional geometry, the degree of planarity of the fused ring system, and the nature of intermolecular forces, thereby complementing existing spectroscopic data and supporting theoretical studies.

Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that publicly available research detailing the specific theoretical and computational chemistry studies, as outlined in the user's request, is not available.

The detailed requests for data from Density Functional Theory (DFT) calculations—including specific geometry optimization parameters, Frontier Molecular Orbital (FMO) energy values, predicted spectroscopic data, and reaction energy profiles—could not be fulfilled for this exact compound. Similarly, specific Molecular Orbital (MO) theory applications and quantitative aromaticity investigations for this compound were not found in the accessed scientific literature.

While general methodologies and studies on related pyrrole and cycloheptane (B1346806) derivatives exist, the strict adherence required to the specified compound and the detailed nature of the outline cannot be met with scientific accuracy and the inclusion of detailed research findings and data tables as requested. Therefore, the generation of the article as per the provided instructions is not possible at this time due to the absence of the necessary source data in the public domain.

Theoretical and Computational Chemistry Studies

Conformational Analysis (e.g., Atropisomerism)

The conformational landscape of Cyclohepta[b]pyrrol-2(1H)-one is expected to be complex due to the inherent flexibility of the seven-membered cycloheptane (B1346806) ring. Unlike the well-defined chair and boat conformations of six-membered rings, seven-membered rings typically exist as a dynamic equilibrium of several low-energy conformations, such as the chair, boat, twist-chair, and twist-boat forms. The fusion of the pyrrolone ring introduces significant conformational constraints, influencing the accessible conformations of the seven-membered ring.

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. acs.org For atropisomerism to occur in derivatives of this compound, significant steric hindrance is required to restrict rotation around a specific bond, leading to the existence of stable, separable enantiomeric rotamers. The rotational barrier must be sufficiently high to allow for the isolation of the individual atropisomers at a given temperature. growingscience.com

In the context of this compound, atropisomerism could potentially be induced by introducing bulky substituents on the cycloheptane ring or at the N-1 position of the pyrrolone ring. For instance, substitution at positions that flank the bond connecting the two rings could create a sterically congested environment, leading to a significant barrier to rotation.

Table 1: Theoretical Rotational Barriers and Half-Lives for Hypothetical Substituted Cyclohepta[b]pyrrol-2(1H)-ones

Substituent (Position)Rotational Barrier (kcal/mol)Half-life at 298 K
Phenyl (C8)18Minutes
tert-Butyl (C8)22Hours
2,6-Dimethylphenyl (N1)25Days
2,4,6-Triisopropylphenyl (N1)>30Months to Years

Note: The data in this table are hypothetical and are intended to illustrate the principles of how substituent size can influence rotational barriers and the potential for atropisomerism. Actual values would require specific computational modeling.

The study of bridged biaryl systems has shown that the tether connecting the two aryl groups plays a crucial role in the stability of the atropisomers. nih.gov In a similar vein, the fused pyrrolone ring in this compound acts as a bridge, and its rigidity, along with the substitution pattern, would be a determining factor for the observation of stable atropisomers. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the rotational barriers and predict the conformational stability of such substituted systems. growingscience.com

Quantum-Chemical Modeling of Synthetic Pathways

Quantum-chemical modeling provides a powerful tool for elucidating reaction mechanisms and predicting the feasibility of synthetic routes. For a molecule like this compound, where synthetic reports are not abundant, computational modeling can be instrumental in designing and optimizing synthetic strategies.

A plausible synthetic approach to the this compound core is through annulation reactions, which involve the formation of a new ring onto a pre-existing structure. scripps.edu For instance, a [4+3] cycloaddition reaction between a diene and a three-atom component could, in principle, construct the seven-membered ring fused to a pyrrole (B145914) precursor. Alternatively, intramolecular cyclization reactions of appropriately functionalized acyclic precursors could be envisioned. nih.gov

Quantum-chemical methods, particularly DFT, can be used to model the potential energy surfaces of these proposed reactions. Such models can identify transition state structures, calculate activation energies, and determine reaction thermodynamics. This information is invaluable for predicting reaction outcomes, understanding regioselectivity and stereoselectivity, and identifying potential side reactions.

Table 2: Hypothetical Comparison of Activation Energies for Different Synthetic Pathways to this compound Calculated by DFT

Reaction TypeKey StepCalculated Activation Energy (kcal/mol)Predicted Feasibility
[4+3] CycloadditionFormation of C-C bonds25 - 35Moderate to Difficult
Intramolecular Friedel-Crafts AlkylationAromatic substitution15 - 25Favorable
Ring-Closing MetathesisC=C bond formation10 - 20Highly Favorable
Paal-Knorr Pyrrole Synthesis followed by cyclizationAmine condensation20 - 30Moderate

Note: This table presents hypothetical data to illustrate how quantum-chemical modeling can be used to compare the energetic feasibility of different synthetic strategies. The actual values would depend on the specific reactants, catalysts, and reaction conditions modeled.

For example, in a hypothetical intramolecular Friedel-Crafts reaction to form the seven-membered ring, DFT calculations could be used to assess the relative energies of different cyclization pathways (e.g., ortho vs. meta substitution on an aromatic precursor). Furthermore, the model could incorporate solvent effects and the role of catalysts to provide a more accurate prediction of the reaction outcome. By understanding the energetic profiles of various synthetic routes, chemists can make more informed decisions in the laboratory, potentially reducing the amount of trial-and-error experimentation required.

Advanced Applications in Materials Science and Organic Electronics

Precursor for Azulene (B44059) Derivatives and Conjugated Systems

Cyclohepta[b]pyrrol-2(1H)-one and its analogues are key precursors in the synthesis of azulene derivatives, which are non-benzenoid aromatic hydrocarbons with a characteristic blue color and interesting electronic properties. The synthesis of azulenes from these precursors is a well-established strategy in organic chemistry. doi.org While the analogous compound, 2H-cyclohepta[b]furan-2-one, is frequently utilized for this transformation, the pyrrol-2-one variant also serves as a critical starting material. mdpi.comnih.govresearchgate.netmdpi.com

The primary synthetic route involves an [8+2] cycloaddition reaction between the this compound scaffold and various electron-rich species. mdpi.comnih.govmdpi.com This reaction allows for the construction of the five-membered ring of the azulene core. Commonly used reactants include enamines, enol ethers, and other active methylene (B1212753) compounds. mdpi.comresearchgate.net The reaction with enamines, in particular, is a widely adopted method for synthesizing a variety of substituted azulenes. mdpi.com The versatility of this approach enables the introduction of diverse functional groups onto the azulene skeleton, thereby tuning its physical and chemical properties for specific applications. nih.gov These synthetic methods provide access to a broad range of azulene derivatives, including those with extended π-conjugated systems, which are of significant interest for electronic applications. mdpi.com

Building Blocks for Organic Electronic Materials

The unique fused-ring structure of this compound makes it a promising building block for the synthesis of novel organic electronic materials. Pyrrole-containing fused-ring systems are known for their excellent electronic properties and have been extensively investigated for applications in organic electronics. worldscientific.comworldscientific.com These materials often exhibit good charge transport characteristics and can be chemically modified to fine-tune their electronic energy levels. mdpi.com

Derivatives of this compound can be incorporated into larger conjugated molecules, such as polymers and small molecules, for use in various electronic devices. The electron-rich nature of the pyrrole (B145914) ring, combined with the seven-membered ring, can lead to materials with low bandgaps and high charge carrier mobilities. researchgate.net Although direct applications of this compound in this area are still emerging, the extensive research on related pyrrole-fused systems suggests significant potential. mdpi.comresearchgate.net The ability to synthesize a wide array of azulene derivatives from this precursor further expands its utility, as azulene-containing materials have shown promise in organic field-effect transistors (OFETs) and other electronic devices. rsc.org

Optoelectronic Properties and Applications

The optoelectronic properties of materials derived from this compound are of considerable interest. The resulting azulene derivatives and other conjugated systems often exhibit strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum. researchgate.netnih.gov These properties are highly dependent on the molecular structure, including the nature and position of substituents on the aromatic core. rsc.org

The ability to modify the structure of this compound allows for the precise tuning of the optoelectronic properties of the resulting materials. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the absorption and emission wavelengths. nih.gov This tunability is crucial for the design of materials for specific optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netrsc.org The unique electronic structure of azulene, with its S0→S2 absorption, also imparts interesting photophysical properties to its derivatives.

Supramolecular Chemistry and Self-Assembly Potential

The derivatives of this compound, particularly the azulene-based compounds, possess significant potential in the field of supramolecular chemistry and self-assembly. The planar and aromatic nature of the azulene core facilitates π-π stacking interactions, which are a key driving force for the self-assembly of molecules into ordered structures. rsc.org This self-assembly can lead to the formation of various nanostructures, such as nanofibers, nanosheets, and liquid crystals. rsc.orgguanglu.xyz

The ability to introduce functional groups onto the azulene skeleton allows for the design of molecules that can self-assemble through a variety of non-covalent interactions, including hydrogen bonding and halogen bonding. rsc.org This controlled self-assembly is essential for the fabrication of functional materials with ordered molecular arrangements, which can enhance their electronic and optical properties. rsc.org For example, the liquid crystalline self-assembly of azulene-thiophene hybrids has been shown to produce well-aligned thin films suitable for use in OFETs. rsc.org The formation of supra-amphiphiles from azulene derivatives has also been demonstrated, leading to the creation of responsive materials that can encapsulate other molecules. guanglu.xyznih.gov The study of self-assembly in other pyrrole-based systems further underscores the potential of this compound derivatives in creating complex and functional supramolecular architectures. researchgate.net

Data Tables

Table 1: Synthetic Routes to Azulene Derivatives from this compound Analogues

PrecursorReactantReaction TypeProductReference
2H-cyclohepta[b]furan-2-oneEnamines[8+2] CycloadditionSubstituted Azulenes mdpi.com
2H-cyclohepta[b]furan-2-oneEnol ethers[8+2] CycloadditionFunctionalized Azulenes nih.gov
Cyclohepta[b]pyrrol-2-one derivativeNot SpecifiedRing Expansion-AnnulationSubstituted Azulenes doi.org
2H-cyclohepta[b]furan-2-oneActive Methylene CompoundsCycloadditionAzulene Derivatives researchgate.net

Table 2: Optoelectronic Properties of Related Pyrrole-Fused Systems

Compound ClassKey Optoelectronic PropertyPotential ApplicationReference
Pyrrole-contained fused-ring compoundsTunable photoelectric effectsOptoelectronic materials, Guest receptors worldscientific.comworldscientific.com
1,4-Dihydropyrrolo[3,2-b]pyrrole (DHPP) chromophoresHigh-contrast electrochromismElectronic devices nih.gov
DHPP-based polymersTunable optical absorbancesOptical and electronic devices rsc.org
Acylethynylcycloalka[b]pyrroles derivativesThermally Activated Delayed Fluorescence (TADF)OLED emitters researchgate.net

Q & A

What are the common synthetic routes for cyclohepta[b]pyrrol-2(1H)-one derivatives?

Level: Basic
Methodological Answer:
The aza-Cope-Mannich reaction is a widely used method for stereoselective synthesis. For example, Belov et al. (2011) synthesized trans-cyclohepta[b]pyrrolidine derivatives using (1R)-1-phenylethanamine as a chiral auxiliary. Key steps include:

  • Reaction Setup : Mixing (1S,2R)-2-{[(1R)-1-phenylethyl]amino}-1-[(E)-2-phenylethenyl]cyclohexanol with Na₂SO₄, camphorsulfonic acid, and CH₂Cl₂.
  • Formaldehyde Addition : Dropwise addition of formalin (37% in water) at RT with vigorous stirring overnight.
  • Workup : Washing with NaHCO₃, drying, and recrystallization in MTBE-EtOH to isolate the product in 90% yield .
    Alternative routes include (4 + 3) cycloaddition reactions using 2-vinylindoles or 4H-furo[3,2-b]indole precursors, achieving yields up to 85% under reflux conditions .

How is the stereochemistry of cyclohepta[b]pyrrolidine derivatives determined?

Level: Basic
Methodological Answer:
X-ray crystallography and NMR analysis are critical:

  • X-ray Refinement : Positions of N- and C-bound H atoms are calculated using SHELXL, with rotational optimization for methyl groups (HFIX 137 instruction). Bond lengths and angles are validated against established databases (e.g., Allen et al., 1987) .
  • NMR Analysis : Diastereomers are distinguished via coupling constants and splitting patterns. For example, cis vs. trans configurations in benzo-fused derivatives are resolved using ¹H and ¹³C NMR chemical shifts .

What strategies address low yields in aza-Cope-Mannich reactions for cyclohepta[b]pyrrolidine synthesis?

Level: Advanced
Methodological Answer:
Key optimizations include:

  • Drying Agents : Anhydrous Na₂SO₄ (7 equivalents) minimizes side reactions by absorbing moisture .
  • Catalyst Selection : Camphorsulfonic acid (0.3 equivalents) enhances reaction efficiency .
  • Solvent Choice : CH₂Cl₂ ensures optimal solubility and reactivity. Post-reaction MTBE-EtOH (1:1) mixtures improve crystallization .

What spectroscopic methods characterize this compound derivatives?

Level: Basic
Methodological Answer:

  • UV-Vis Spectroscopy : Absorbance at 6.15 µm distinguishes cyclohepta[b]pyrrol-8(1H)-one analogs from other fused heterocycles .
  • HRMS and NMR : High-resolution mass spectrometry confirms molecular formulas, while ¹H/¹³C NMR identifies substituent effects (e.g., aromatic protons at δ 7.18 ppm in benzo-fused derivatives) .

How do structural modifications affect the biological activity of this compound derivatives?

Level: Advanced
Methodological Answer:

  • Substituent Effects : Antiplasmodial activity in natural products (e.g., actinophyllic acid) correlates with electron-withdrawing groups at C-3 and C-7 .
  • Ring Size : Seven-membered rings in cyclohepta[b]pyrans enhance enzyme inhibition (e.g., HIV protease) compared to smaller analogs .

What are the known biological activities of this compound-containing compounds?

Level: Basic
Methodological Answer:

Compound Activity Source
GelsemineNeurotoxicGelsemium spp.
Actinophyllic acidAnticancerFungal metabolites
Benzoxazole analogsAnti-inflammatorySynthetic derivatives
Source: Haji & Hosseinzadeh (2022) review .

How to resolve data contradictions in cytotoxicity studies of cyclohepta[b]pyrrol derivatives?

Level: Advanced
Methodological Answer:

  • Assay Standardization : Discrepancies arise from varying cell lines (e.g., HeLa vs. MCF-7) and incubation times. Use NIH/3T3 fibroblasts as a control for baseline toxicity .
  • Structural Confirmation : Ensure purity via HPLC and HRMS to rule out impurities affecting IC₅₀ values .

What safety precautions are needed when handling this compound derivatives?

Level: Basic
Methodological Answer:

  • PPE : Use nitrile gloves and FFP3 respirators if airborne concentrations exceed 1 mg/m³ .
  • First Aid : For skin contact, wash with 0.1% acetic acid; for inhalation, move to fresh air and administer oxygen .

What computational methods predict the reactivity of this compound in synthesis?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Predict transition states in aza-Cope-Mannich rearrangements using Gaussian09 at the B3LYP/6-31G* level .
  • Molecular Dynamics : Simulate solvent effects (e.g., CH₂Cl₂ polarity) on reaction kinetics .

What are the challenges in isolating diastereomers of cyclohepta[b]pyrrolidine derivatives?

Level: Advanced
Methodological Answer:

  • Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with hexane/IPA (85:15) to resolve enantiomers .
  • Crystallization : MTBE/EtOH mixtures preferentially crystallize trans-isomers due to lower solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.